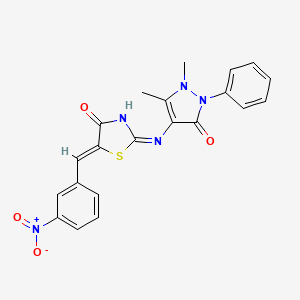
(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(3-nitrobenzylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with multiple functional groups, including a pyrazole ring, a thiazole ring, and a nitrobenzylidene group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and thiazole rings, followed by the introduction of the nitrobenzylidene group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings would likely contribute to the compound’s stability and reactivity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the phenyl group, which can participate in aromatic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make the compound relatively rigid, and the nitro group could make the compound more polar.Scientific Research Applications
Novel Fluorescent Schiff Base Derivatives
This compound is part of a study on novel Schiff base analogs derived from 4-aminoantipyrine, which were synthesized and characterized for their structural and optical properties. The research explored the potential applications of these compounds in fluorescence-based sensors and molecular electronics due to their large Stokes shifts and dual emission properties. These properties make the compounds suitable for various applications in sensing and imaging technologies. The study provided a comprehensive analysis of the molecular interactions, structural conformations, and electronic characteristics of the compounds, offering insights into their potential utility in scientific research (Alam, Alam, & Lee, 2015).
Synthesis and Spectroscopic Investigations
Another aspect of research involves the synthesis of Schiff bases containing azo groups derived from this compound, focusing on their spectroscopic and theoretical investigations. The study highlights the versatility of these compounds in the synthesis of materials with specific optical properties, which can be tailored for applications in photonic devices, sensors, and molecular electronics. The detailed spectroscopic analysis supports the development of compounds with desired electronic and optical characteristics, facilitating their application in various scientific and technological domains (Özkınalı et al., 2018).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Research into the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds related to the one , has shown promising results. These compounds were tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with some derivatives displaying significant inhibitory activity. This suggests potential applications of these compounds in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance therapeutic efficacy (Abdellatif et al., 2014).
Safety And Hazards
Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, compounds with nitro groups can sometimes be explosive, so caution would be needed when handling this compound.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential uses. For example, it could be interesting to explore whether this compound has any biological activity.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could be different. For a comprehensive analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
(5Z)-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-13-18(20(28)25(24(13)2)15-8-4-3-5-9-15)22-21-23-19(27)17(31-21)12-14-7-6-10-16(11-14)26(29)30/h3-12H,1-2H3,(H,22,23,27)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVATLKAUWAYBT-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(3-nitrobenzylidene)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

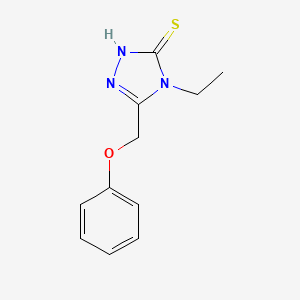
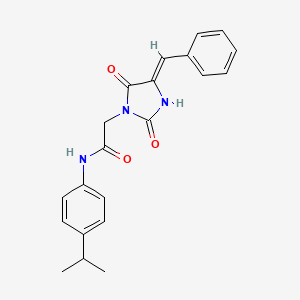
![2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2751106.png)
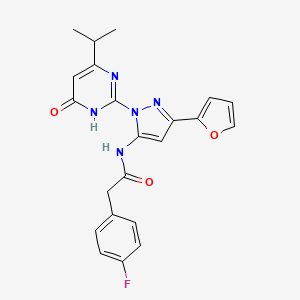
![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)
![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)
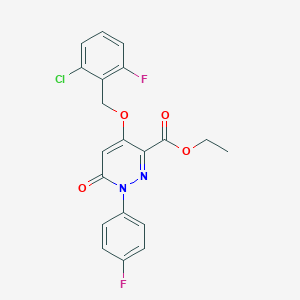

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)
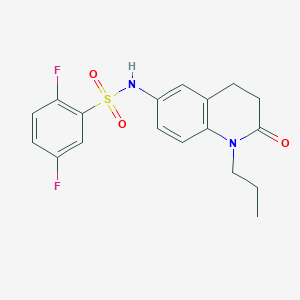
![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)
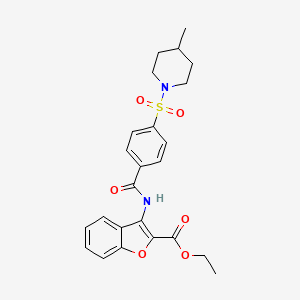
![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)
